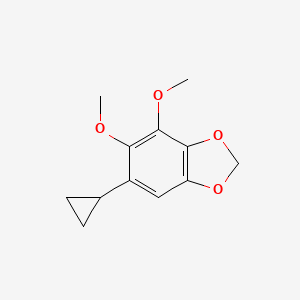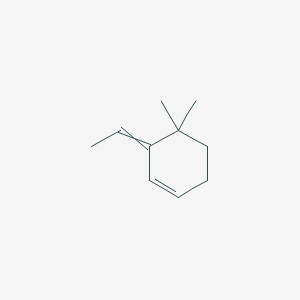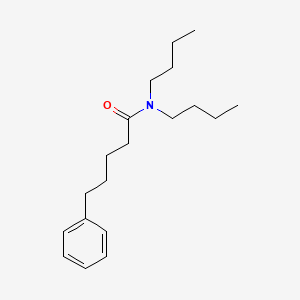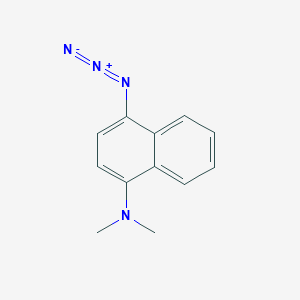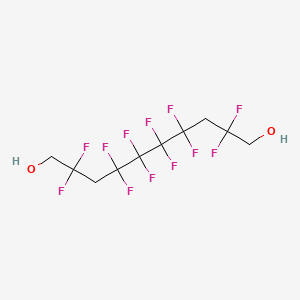![molecular formula C15H29N3O B14359120 N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide CAS No. 94656-14-1](/img/structure/B14359120.png)
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(8-Butyl-8-azabicyclo[321]octan-3-yl)amino]ethyl}acetamide is a compound that belongs to the family of tropane alkaloids
Méthodes De Préparation
The synthesis of N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide involves several steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information. The stereochemical control is achieved either directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Analyse Des Réactions Chimiques
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, isocyanides, and alkyl halides . For example, the reduction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with sodium and catalytic amounts of Raney nickel leads to the formation of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide has significant potential in scientific research, particularly in the fields of drug discovery and medicinal chemistry. The 8-azabicyclo[3.2.1]octane scaffold, which is central to this compound, has been applied as a key synthetic intermediate in several total syntheses . Its unique structure makes it a challenging but valuable scaffold for the development of bioactive molecules. Additionally, this compound has been evaluated for its nematicidal activity against root-knot nematodes, demonstrating its potential in agricultural applications .
Mécanisme D'action
The mechanism of action of N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. For instance, derivatives of this compound have been designed and synthesized as 5-HT3 receptor antagonists, which are known to play a role in various physiological processes .
Comparaison Avec Des Composés Similaires
N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives . These compounds share a similar bicyclic structure but differ in their specific substituents and functional groups. The unique butyl group in this compound distinguishes it from other related compounds and contributes to its distinct biological activities. Other similar compounds include tropine and its derivatives, which also feature the 8-azabicyclo[3.2.1]octane core .
Propriétés
Numéro CAS |
94656-14-1 |
|---|---|
Formule moléculaire |
C15H29N3O |
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
N-[2-[(8-butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C15H29N3O/c1-3-4-9-18-14-5-6-15(18)11-13(10-14)17-8-7-16-12(2)19/h13-15,17H,3-11H2,1-2H3,(H,16,19) |
Clé InChI |
ODJKBLCHWLUNHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2CCC1CC(C2)NCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



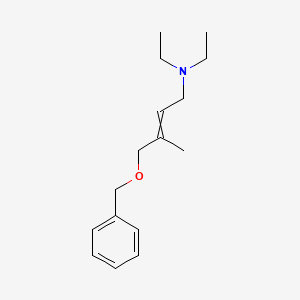
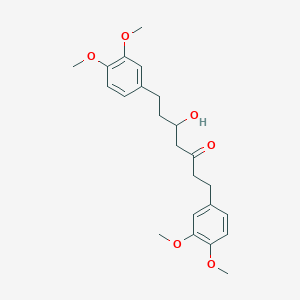
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)


